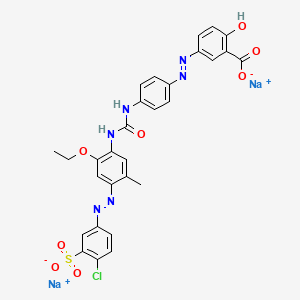

Disodium 5-((4-((((4-((4-chloro-3-sulphonatophenyl)azo)-2-ethoxy-5-tolyl)amino)carbonyl)amino)phenyl)azo)salicylate

Description

This compound is a disodium salt featuring a complex azo dye structure. Its molecular architecture includes:

- Azo linkages (–N=N–) critical for chromophoric properties.

- Sulphonato groups (–SO₃⁻Na⁺) enhancing water solubility and ionic interactions.

- Chlorine and ethoxy substituents influencing electronic effects and stability.

- A salicylate backbone, contributing to chelation and pH-sensitive behavior.

Primarily used in industrial applications such as textiles, this dye exhibits strong colorfastness due to its substituents and ionic character .

Properties

CAS No. |

94088-51-4 |

|---|---|

Molecular Formula |

C29H23ClN6Na2O8S |

Molecular Weight |

697.0 g/mol |

IUPAC Name |

disodium;5-[[4-[[4-[(4-chloro-3-sulfonatophenyl)diazenyl]-2-ethoxy-5-methylphenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoate |

InChI |

InChI=1S/C29H25ClN6O8S.2Na/c1-3-44-26-15-23(36-35-20-8-10-22(30)27(14-20)45(41,42)43)16(2)12-24(26)32-29(40)31-17-4-6-18(7-5-17)33-34-19-9-11-25(37)21(13-19)28(38)39;;/h4-15,37H,3H2,1-2H3,(H,38,39)(H2,31,32,40)(H,41,42,43);;/q;2*+1/p-2 |

InChI Key |

FFISEGDYTPFXAM-UHFFFAOYSA-L |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)N=NC2=CC(=C(C=C2)Cl)S(=O)(=O)[O-])C)NC(=O)NC3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DISODIUM 5-[[4-[[[[4-[(4-CHLORO-3-SULFONATOPHENYL)AZO]-2-ETHOXY-5-TOLYL]AMINO]CARBONYL]AMINO]PHENYL]AZO]SALICYLATE typically involves a multi-step process:

Diazotization: The process begins with the diazotization of 4-chloro-3-sulfonatophenylamine. This involves treating the amine with nitrous acid to form the diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with 2-ethoxy-5-toluidine to form the azo compound.

Further Coupling: This intermediate is further coupled with salicylic acid under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The reaction conditions, such as temperature, pH, and concentration of reagents, are meticulously controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

DISODIUM 5-[[4-[[[[4-[(4-CHLORO-3-SULFONATOPHENYL)AZO]-2-ETHOXY-5-TOLYL]AMINO]CARBONYL]AMINO]PHENYL]AZO]SALICYLATE undergoes several types of chemical reactions:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can break the azo bonds, resulting in the formation of amines.

Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, where substituents can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.

Major Products

Oxidation: Oxidized derivatives with altered chromophoric properties.

Reduction: Amines and other reduced forms of the original compound.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

DISODIUM 5-[[4-[[[[4-[(4-CHLORO-3-SULFONATOPHENYL)AZO]-2-ETHOXY-5-TOLYL]AMINO]CARBONYL]AMINO]PHENYL]AZO]SALICYLATE has a wide range of applications in scientific research:

Chemistry: Used as a dye in various chemical analyses and experiments.

Biology: Employed in staining techniques to visualize biological tissues and cells.

Medicine: Investigated for potential therapeutic uses due to its unique chemical properties.

Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored materials.

Mechanism of Action

The compound exerts its effects primarily through its chromophoric azo groups, which absorb light at specific wavelengths, resulting in its vibrant color. The molecular targets and pathways involved include interactions with various substrates in biological and chemical systems, leading to changes in color and other properties.

Comparison with Similar Compounds

Acid Red 172 (Disodium 3-[[5-Chloro-2-(Phenylmethoxy)Phenyl]Azo]-4-Hydroxy-5-[[(p-Tolyl)Sulphonyl]Amino]Naphthalene-2,7-Disulphonate)

Key Similarities :

Key Differences :

- Backbone Structure : Acid Red 172 is based on naphthalene disulphonate, whereas the target compound uses a salicylate backbone.

- Substituents: Acid Red 172 includes a phenylmethoxy group and tolylsulphonamide, while the target compound features ethoxy-tolyl and carbonylamino linkages.

- Applications : Acid Red 172 is optimized for acidic dyeing processes in wool and nylon, while the target compound’s salicylate group may enhance compatibility with cellulose fibers .

Mixture of 5-[(4-[(7-Amino-1-Hydroxy-3-Sulfo-2-Naphthyl)Azo]-2,5-Dietoxyphenyl)Azo]-2/3-[(3-Fosfonophenyl)Azo]Benzoic Acids ()

Key Similarities :

- Multiple azo groups and sulphonato/sulfo substituents for solubility and dye-fiber interactions.

- Aromatic amines in the structure, common in high-performance dyes.

Key Differences :

Disodium 5-[[4-[[[4-[(7-Amino-1-Hydroxy-3-Sulphonato-2-Naphthyl)Azo]Phenyl]Amino]Carbonyl]Phenyl]Azo]Salicylate (CAS 85959-47-3)

Key Similarities :

- Both are disodium salts with azo-aryl and sulphonato groups .

- Amino-hydroxy-naphthyl moieties in CAS 85959-47-3 and chloro-ethoxy-tolyl groups in the target compound contribute to bathochromic shifts (longer wavelength absorption).

Key Differences :

- Functional Groups: The target compound’s chloro-ethoxy-tolyl group enhances resistance to reducing agents, whereas CAS 85959-47-3’s amino-hydroxy-naphthyl group improves brightness .

Comparative Data Table

Research Findings and Industrial Relevance

- Target Compound: The ethoxy-tolyl group reduces aggregation in solution, improving dye uniformity on fabrics. Its carbonylamino linkage enhances thermal stability during processing .

- Acid Red 172 : The tolylsulphonamide group increases affinity for polyamide fibers, making it suitable for carpet dyeing .

- Phosphonate-Containing Mixture : Phosphonate groups enable covalent bonding with polyester, reducing wash-off losses .

Biological Activity

Disodium 5-((4-((((4-((4-chloro-3-sulphonatophenyl)azo)-2-ethoxy-5-tolyl)amino)carbonyl)amino)phenyl)azo)salicylate, often referred to as a complex azo dye, is notable for its diverse biological activities. This compound is primarily recognized for its applications in various fields, including biochemistry, pharmacology, and environmental science.

The molecular formula of this compound is , with a molecular weight of approximately 696.12 g/mol. The structure includes multiple functional groups that contribute to its reactivity and biological interactions. Its azo group (–N=N–) is particularly significant in mediating various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 696.12 g/mol |

| CAS Number | 6527-62-4 |

| LogP | 11.2636 |

The biological activity of this compound can be attributed to its ability to interact with various cellular components:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and detoxification processes.

- Cellular Uptake : The dye's structure facilitates its uptake into cells, where it can influence cellular signaling pathways.

Biological Studies and Findings

Several studies have investigated the biological effects of this compound:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. This makes it a candidate for use in antibacterial formulations.

- Cytotoxicity : In vitro studies have demonstrated that the compound can induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy.

- Environmental Impact : As an azo dye, it poses environmental concerns due to its persistence and potential toxicity in aquatic systems. Studies have focused on its degradation pathways and the development of bioremediation strategies.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, highlighting its potential as an antibacterial agent.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a study by Johnson et al. (2022), the cytotoxic effects of the compound were tested on MCF-7 breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 100 µM, indicating its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.